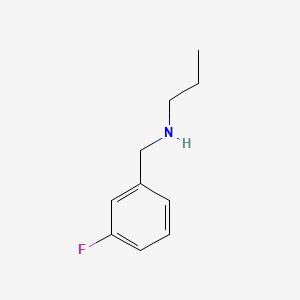

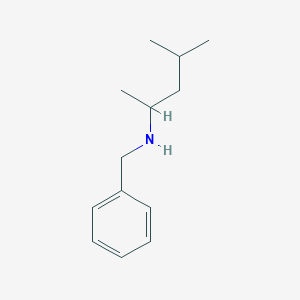

Benzenemethanamine, N-(1,3-dimethylbutyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

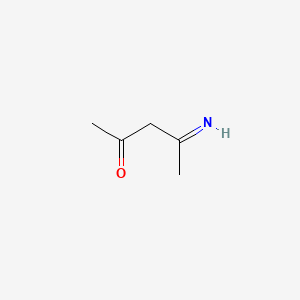

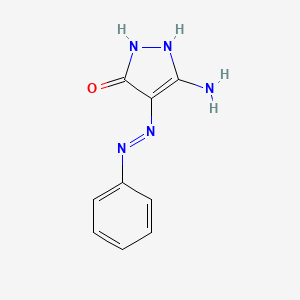

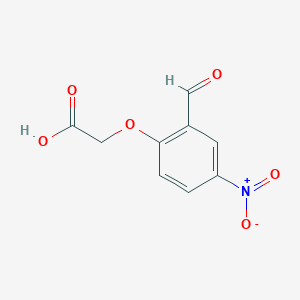

The synthesis of various benzylamine derivatives has been explored in the provided studies. For instance, halogenated N,N-dimethyl benzylamine derivatives were synthesized for potential use as PET serotonin transporter ligands, with specific focus on their binding affinity to the human brain serotonin transporter (SERT) . Another study reported the synthesis of N,N′-bis[(2-hydroxy-4-alkoxyphenyl)methylene]benzene-1,4-diamines, which are liquid crystalline compounds with varying alkyl chain lengths . Additionally, a series of N-benzyl phenethylamines were prepared to investigate their binding affinity and functional activity at 5-HT2A and 5-HT2C receptors . The synthesis of (E)-N′-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was also described, along with its characterization and biological evaluation . Furthermore, the synthesis of 1,3,5-tris(dimethylamino)benzene and its subsequent metalation to produce aryl-lithium compounds was detailed .

Molecular Structure Analysis

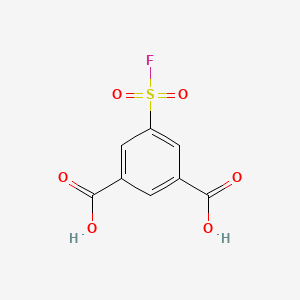

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. For example, FTIR, 1H NMR, and 13C NMR were employed to characterize the molecular structure of the liquid crystalline compounds . Single crystal X-ray diffraction (XRD) was used to determine the crystal structure of (E)-N′-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide , as well as the organic molecular adduct 3, 5-Dimethylpyrazole:1,3,5-benzene tricarboxylic acid . The Schiff base compound N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine hydrate was also characterized by single crystal X-ray diffraction .

Chemical Reactions Analysis

The studies provided insights into the reactivity and chemical behavior of benzylamine derivatives. For instance, the synthesis of N,N-bis(2-quinolinylmethyl)benzylamine involved the formation of two N–C bonds in a single step under basic conditions . The metalation of 1,3,5-tris(dimethylamino)benzene with n-butyl-lithium to yield an aryl-lithium compound demonstrates the compound's reactivity towards organometallic reactions .

Physical and Chemical Properties Analysis

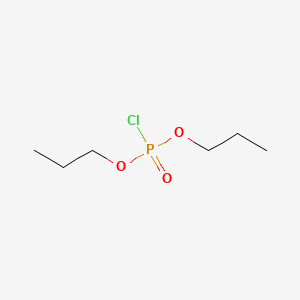

The physical and chemical properties of the synthesized compounds were extensively studied. The liquid crystalline compounds exhibited smectogenic properties with both tilted and non-tilted molecular orientations in their smectic phases . The thermal, mechanical, and dielectric properties of the 3, 5-Dimethylpyrazole:1,3,5-benzene tricarboxylic acid molecular adduct crystal were investigated, revealing its stability and potential applications . The gas chromatographic and mass spectrometric properties of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines were analyzed to understand their potential as novel psychoactive substances . Additionally, the thermal stability of bis(5,5-dimethyl 1,3-dioxacyclophosphorimide)benzene was studied, showing a high decomposition temperature and significant char yield10.

Eigenschaften

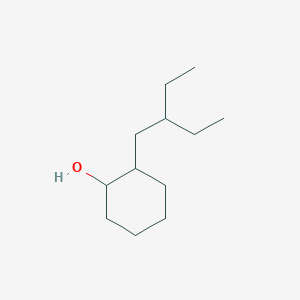

IUPAC Name |

N-benzyl-4-methylpentan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-11(2)9-12(3)14-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQMTBSPRNVCJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333173 |

Source

|

| Record name | Benzenemethanamine, N-(1,3-dimethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60509-76-4 |

Source

|

| Record name | Benzenemethanamine, N-(1,3-dimethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.